Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
The compound “Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group, a 2,4-dimethoxybenzoyl group, an amino group, a phenyl group, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a notable feature. The phenyl group and the 2,4-dimethoxybenzoyl group are aromatic and may contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group and the ester group are both reactive and could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester and amino groups could affect its solubility .Scientific Research Applications
Synthesis and Characterization
- A study demonstrated the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the process involving reactions with mercapto acetic acid and subsequent condensation steps. These analogues showed significant antimicrobial activity and were subject to docking studies for further exploration of their potential biological activities (Spoorthy et al., 2021).
Biological Activities
- Research on derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate revealed modifications leading to compounds with antimicrobial activities against various bacterial and fungal strains. This study provides a basis for understanding the structure-activity relationship through 3D-QSAR analysis (Desai et al., 2019).
- Another research effort synthesized lignan conjugates via cyclopropanation, showing that these synthesized compounds exhibited excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. The study included docking and ADME results, indicating pharmaceutical properties within the expected range of drugs (Raghavendra et al., 2016).
- A study focusing on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their in vitro activities, showing significant potential against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay (Jeankumar et al., 2013).
Anticancer Activity
- Research into the discovery of new apoptosis-inducing agents for breast cancer based on similar compound structures highlighted the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The study evaluated in vitro and in vivo activities, revealing compounds with significant antiproliferative potential against cancer cell lines (Gad et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-28-20(25)18-17(13-8-6-5-7-9-13)22-21(29-18)23-19(24)15-11-10-14(26-2)12-16(15)27-3/h5-12H,4H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESUZFMMYZABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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